2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
The compound 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide features a tetrahydroquinoline core substituted at the 1-position with a propane-1-sulfonyl group and at the 7-position with an acetamide-linked 2-fluorophenoxy moiety. This structure combines electron-withdrawing (fluorine, sulfonyl) and aromatic (phenoxy, tetrahydroquinoline) components, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-5-6-15-9-10-16(13-18(15)23)22-20(24)14-27-19-8-4-3-7-17(19)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWIJNCLROEGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Variations in the Acetamide Moiety
N-[1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-(Thiophen-2-yl)Acetamide
- Structure: Replaces the 2-fluorophenoxy group with a thiophen-2-yl ring.
- Molecular Formula : C₂₃H₂₄N₂O₃S₂.
- Molecular Weight : 440.58 g/mol.
- Fluorophenoxy offers stronger electron-withdrawing effects, which may improve metabolic stability compared to thiophene .
2-(3-Methoxyphenoxy)-N-[1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Acetamide (BF22084)
- Structure: Substitutes 2-fluorophenoxy with 3-methoxyphenoxy and shifts the tetrahydroquinoline substitution to position 4.
- Molecular Formula : C₂₁H₂₆N₂O₅S.
- Molecular Weight : 418.51 g/mol.
- Key Differences :
Core Structure Modifications
Substituted Tetrahydroisoquinolines (Perr et al.)
- Example Compound: N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide.
- Key Differences: Tetrahydroisoquinoline core (vs. Piperidinyl ethoxy substituent may enhance CNS penetration but reduce selectivity due to bulkier groups .
N-((1-(1-Benzhydrylazetidin-3-yl)-1,2,3,4-Tetrahydroquinolin-2-yl)Methyl)Acetamide (5j)
- Structure : Incorporates a benzhydryl-azetidine group instead of propane sulfonyl.
- Key Differences :
Structural and Physicochemical Comparison Table
Functional Implications of Structural Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability compared to methoxy or thiophene substituents, which are more prone to oxidative metabolism .
- Positional Isomerism: Substitution at the 7-position (target compound) vs. 6-position (BF22084) may influence binding pocket compatibility in receptor targets, as seen in other tetrahydroquinoline-based drugs .
- Sulfonyl vs. Bulky Substituents : The propane-1-sulfonyl group balances hydrophilicity and steric demand, whereas benzhydryl-azetidine (5j) or piperidinyl ethoxy (Perr et al.) groups may compromise selectivity due to increased bulk .
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